molecular formula C8H17NS B1426337 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine CAS No. 1339848-08-6

3-(ethylsulfanyl)-N-methylcyclopentan-1-amine

Cat. No. B1426337
M. Wt: 159.29 g/mol
InChI Key: HQSWZOMBJNDIFU-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any known uses or applications. It may also include information on its discovery or synthesis.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Antimicrobial Properties in Lubricating Oils

Research has indicated that derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl) propane, closely related to 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine, exhibit antimicrobial properties. These compounds are synthesized through the reaction of 1-(3-methylphenoxy)-3-ethylthiopropane-2-ol and formaldehyde with secondary amines. They have been tested as antimicrobial additives in lubricating oils, effectively suppressing the activity of bacteria and fungi (Mammadbayli et al., 2018).

Synthesis and Antimicrobial Properties

A similar study demonstrates the synthesis of new amino derivatives of 1-(ethylsulfanyl)alkanes through Mannich condensation. These compounds, akin to 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine, have been shown to act as effective antimicrobial additives to lubricating oils, combating bacteria and fungi (Mamedbeyli et al., 2013).

Electrochemical Oxidation in Ionic Liquid Media

The electrochemical oxidation of primary amines, including compounds structurally related to 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine, has been studied in ionic liquid media. This process involves modifying the electrode surface and has potential applications in electrochemical sensors or devices (Ghilane et al., 2010).

Synthesis of Amides in Aqueous Media

The synthesis of amides, a key reaction in bioconjugation and pharmaceutical chemistry, can involve compounds similar to 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine. This research explores the reaction mechanisms of carboxylic acid and amine, highlighting the importance of pH and reagent stability (Nakajima & Ikada, 1995).

Gold(III) N-Heterocyclic Carbene Complexes in Organic Synthesis

Gold(III) N-heterocyclic carbene complexes have been used in the synthesis of β-enaminones, involving reactions with primary amines. This showcases the role of compounds like 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine in facilitating important chemical transformations (Samantaray et al., 2011).

Bioconjugation Reactions for Peptide Substrates

Research into bioconjugation, vital for medical research and drug development, examines the reactions of carboxylated peptides and small proteins, potentially involving compounds similar to 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine. This study provides insights into optimizing reactions and minimizing side products (Totaro et al., 2016).

Safety And Hazards

This would involve studying any potential risks associated with the compound, including toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or areas of study.


For a specific compound like “3-(ethylsulfanyl)-N-methylcyclopentan-1-amine”, these analyses would require specialized knowledge and access to laboratory equipment. They would typically be conducted by researchers in a field like chemistry or pharmacology. If you have access to a scientific database, you might be able to find more information on this compound. Otherwise, you may need to consult with a specialist in this field. Please note that this is a general guide and the specific details may vary depending on the compound and the context of the study.


properties

IUPAC Name

3-ethylsulfanyl-N-methylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS/c1-3-10-8-5-4-7(6-8)9-2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSWZOMBJNDIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCC(C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethylsulfanyl)-N-methylcyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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